

4-Pentynoic Acid (CAS Number 6089-09-4): A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 4-Pentynoic acid

Cat. No.: B122968

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For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Pentynoic acid (CAS: 6089-09-4), also known as propargylacetic acid, is a versatile bifunctional molecule featuring both a terminal alkyne and a carboxylic acid. This unique structure makes it a valuable building block in organic synthesis, particularly in the construction of complex molecules and polymers. Its terminal alkyne allows for participation in highly efficient "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the facile conjugation and formation of 1,2,3-triazoles. The carboxylic acid moiety provides a handle for standard amide and ester formations. This guide provides an in-depth overview of the chemical and physical properties, synthesis, reactivity, and key applications of **4-pentynoic acid**, with a focus on its utility in drug discovery and materials science. Detailed experimental protocols for its synthesis and application in click chemistry are provided, alongside diagrams of relevant biological signaling pathways.

Chemical and Physical Properties

4-Pentynoic acid is a white to beige crystalline solid at room temperature. It is soluble in water and many organic solvents. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of **4-Pentynoic Acid**

Property	Value	Reference(s)
CAS Number	6089-09-4	
Molecular Formula	C ₅ H ₆ O ₂	
Molecular Weight	98.10 g/mol	
Appearance	White to beige crystalline powder or flakes	
Melting Point	54-57 °C	
Boiling Point	110 °C at 30 mmHg	
Density	1.1133 g/cm ³ (estimate)	
pKa	4.30 ± 0.10 (Predicted)	
Water Solubility	Soluble	
InChI Key	MLBYLEUJXUBIJJ-UHFFFAOYSA-N	
SMILES	C#CCCC(=O)O	

Spectroscopic Data

The structural features of **4-pentynoic acid** can be confirmed by various spectroscopic techniques. A summary of typical spectroscopic data is provided in Table 2.

Table 2: Spectroscopic Data for **4-Pentynoic Acid**

Technique	Key Peaks/Shifts	Reference(s)
^1H NMR (CDCl_3)	δ ~2.0 (t, 1H, $\text{C}\equiv\text{CH}$), ~2.5 (m, 2H, $\text{CH}_2\text{C}\equiv\text{C}$), ~2.6 (m, 2H, CH_2COOH)	
^{13}C NMR	δ ~14 ($\text{CH}_2\text{C}\equiv\text{C}$), ~33 (CH_2COOH), ~69 ($\text{C}\equiv\text{CH}$), ~82 ($\text{C}\equiv\text{CH}$), ~178 ($\text{C}=\text{O}$)	
FT-IR	~3300 cm^{-1} ($\text{C}\equiv\text{C}$ -H stretch), ~2120 cm^{-1} ($\text{C}\equiv\text{C}$ stretch), ~1710 cm^{-1} ($\text{C}=\text{O}$ stretch), 2500-3300 cm^{-1} (O-H stretch, broad)	
Mass Spectrometry (EI)	m/z 98 (M^+), 70, 53, 27	

Synthesis and Reactivity

Synthesis

A common and efficient method for the synthesis of **4-pentynoic acid** is the oxidation of 4-pentyn-1-ol using Jones' reagent (chromium trioxide in sulfuric acid and acetone).

- **Dissolution:** Dissolve 4-pentyn-1-ol (1.0 eq) in acetone in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.
- **Oxidation:** Slowly add Jones' reagent dropwise to the stirred solution. The addition should be controlled to maintain the reaction temperature below 10 °C. Continue the addition until the orange color of the Jones' reagent persists for at least 30 minutes, indicating the complete oxidation of the alcohol.
- **Quenching:** Quench the reaction by the dropwise addition of isopropanol until the orange color disappears and a green precipitate of chromium salts forms.
- **Work-up:** Allow the mixture to warm to room temperature. Add water and extract the product with diethyl ether (3x).

- **Purification:** Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be further purified by flash chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure **4-pentynoic acid**.

Caption: Synthesis Workflow for **4-Pentynoic Acid**.

Reactivity

The reactivity of **4-pentynoic acid** is characterized by its two functional groups:

- **Terminal Alkyne:** This group readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. It can also undergo other alkyne reactions such as Sonogashira coupling, hydroamination, and cyclization reactions.
- **Carboxylic Acid:** This functional group can be converted to esters, amides, acid chlorides, and other carboxylic acid derivatives through standard organic chemistry transformations.

Applications in Research and Development

Click Chemistry

4-Pentynoic acid is a widely used building block in click chemistry for the introduction of a carboxylic acid moiety. The terminal alkyne reacts with an azide-functionalized molecule in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted 1,2,3-triazole ring. This reaction is highly efficient, regioselective, and tolerant of a wide range of functional groups, making it ideal for bioconjugation, drug discovery, and materials science.

- **Reactant Preparation:** In a suitable vial, dissolve the azide-containing compound (1.0 eq) and **4-pentynoic acid** (1.1 eq) in a solvent such as a mixture of t-butanol and water (1:1).
- **Catalyst Preparation:** In a separate vial, prepare the catalyst solution by dissolving copper(II) sulfate pentahydrate (0.05 eq) and sodium ascorbate (0.1 eq) in water.
- **Reaction:** Add the catalyst solution to the solution of the reactants. Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC or LC-MS.

- **Work-up:** Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are then washed, dried, and concentrated.
- **Purification:** The resulting triazole product can be purified by column chromatography or recrystallization.

Caption: CuAAC Click Chemistry Workflow.

Synthesis of Sequence-Defined Oligomers

4-Pentynoic acid serves as a key monomer in the solid-phase synthesis of sequence-defined oligomers. Its bifunctional nature allows for iterative coupling reactions, creating polymer chains with precisely controlled sequences. For instance, the carboxylic acid can be coupled to an amine on a solid support, and the alkyne can then be reacted with an azide-functionalized monomer in a click reaction. This process can be repeated to build up the desired oligomer.

Pharmaceutical and Agrochemical Synthesis

The unique structure of **4-pentynoic acid** makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals. It can be used to introduce an alkyne handle for further functionalization or to construct heterocyclic ring systems.

Biological Activity and Signaling Pathways

Hypoglycemic Effects

4-Pentynoic acid has been shown to be a hypoglycemic agent. Its mechanism of action is primarily attributed to the inhibition of gluconeogenesis, the metabolic pathway that results in the generation of glucose from non-carbohydrate carbon substrates. It also inhibits the oxidation of long-chain fatty acids. The inhibition of gluconeogenesis is thought to occur at the level of pyruvate carboxylase. By reducing the liver's ability to produce glucose, **4-pentynoic acid** can lower blood glucose levels. This is distinct from the insulin-mediated glucose uptake stimulated by the PI3K/AKT pathway.

Caption: Hypoglycemic Action of **4-Pentynoic Acid**.

Antiepileptic Potential of Derivatives

Derivatives of **4-pentynoic acid** have been investigated for their potential as antiepileptic drugs, drawing parallels to the established anticonvulsant valproic acid. The proposed mechanism of action involves the modulation of the GABAergic system. Specifically, these compounds may inhibit the enzyme GABA transaminase (GABA-T), which is responsible for the degradation of the inhibitory neurotransmitter GABA. By inhibiting GABA-T, the concentration of GABA in the synaptic cleft increases, leading to enhanced inhibitory neurotransmission and a reduction in neuronal excitability, which is a key factor in seizure activity.

Caption: Antiepileptic Action of **4-Pentynoic Acid** Derivatives.

Safety and Handling

4-Pentynoic acid is classified as a corrosive solid. It can cause severe skin burns and eye damage. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be stored in a cool, dry, and well-ventilated place, away from incompatible materials such as strong bases and oxidizing agents.

Conclusion

4-Pentynoic acid is a highly valuable and versatile building block for chemical synthesis. Its dual functionality allows for a wide range of chemical transformations, making it a key component in the construction of complex organic molecules, polymers, and bioconjugates. Its utility in click chemistry has solidified its importance in modern drug discovery and materials science. Furthermore, its inherent biological activities and the potential of its derivatives in therapeutics warrant continued investigation. This guide provides a solid foundation for researchers and scientists looking to explore the potential of **4-pentynoic acid** in their work.

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